Boc-L-proline
Overview
Description
Boc-L-proline, also known as N-Boc-L-proline, is a synthetic intermediate . It has been used in the synthesis of enantioselective catalysts for aldol reactions and hepatitis C virus (HCV) NS5A inhibitors . It is also used to prepare daclatasvir, which inhibits the hepatitis C virus (HCV) non-structural 5A (NS5A) protein .
Synthesis Analysis
The synthesis of Boc-L-proline involves mixing L-proline with an aqueous solution of sodium hydroxide or sodium carbonate, followed by the addition of (Boc)2O in batches . Another method involves the enzyme-catalyzed, racemization-free amidation of unprotected L-proline with ammonia in an organic solvent .
Molecular Structure Analysis
Boc-L-proline has a molecular formula of C10H17NO4 and a molecular weight of 215.25 . It contains a total of 32 bonds, including 15 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 Pyrrolidine .
Chemical Reactions Analysis
Boc-L-proline is used as an intermediate in organic synthesis . It has been used in the synthesis of enantioselective catalysts for aldol reactions and hepatitis C virus (HCV) NS5A inhibitors .
Physical And Chemical Properties Analysis
Boc-L-proline appears as a colorless crystalline substance . It has a melting point of 133-135 °C and a boiling point of 355.52°C .
Scientific Research Applications
Boc-L-proline serves as a chiral ligand for enantioselective phenylacetylene addition to aromatic aldehydes, expanding its utility in asymmetric catalysis, with good yields and enantioselectivities (up to 77% ee) (Zhou et al., 2004).
It facilitates the practical synthesis of Boc and Fmoc protected 4-fluoro and 4-difluoroprolines from trans-4-hydroxyproline methyl ester, usable in classical peptide synthesis (Demange et al., 1998).
Boc-α-methyl-L-proline is used to study cis-trans peptide-bond isomerization in α-methylproline derivatives, further illuminating the conformationally constraining properties of α-methyl-L-proline (Torbeev et al., 2012).
It enables the synthesis of well-defined homo- and copolymers of L-proline, overcoming challenges in purity and polymerization efficiency (Gkikas et al., 2011).
Boc-L-Pro-L-Ile-L-Pro-OH tripeptide unit is used in the total synthesis of proline-rich cyclopolypeptide stylisin 2, exhibiting potent antimicrobial activity (Dahiya & Gautam, 2010).
Boc-L-Proline functionalized superparamagnetic iron oxide nanoparticles are developed as enantioselective organocatalysts (Nehlig et al., 2013).
Boc-protected compounds are transformed into Fmoc-equivalents in high yields for various applications (Hanson et al., 2011).
Future Directions
Boc-L-proline is mainly used in peptide synthesis and is important in the application of multi-medicament and biotechnology . The method for preparing Boc-L-proline is low in cost, simple and convenient, safe to operate, small in pollution, and high in yield, making it easy to achieve industrial production .
properties
IUPAC Name |
(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-6-4-5-7(11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEBQGAAWMOMAI-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00884847 | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-L-proline | |
CAS RN |
15761-39-4 | |
Record name | BOC-L-Proline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15761-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015761394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,2-Pyrrolidinedicarboxylic acid, 1-(1,1-dimethylethyl) ester, (2S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00884847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(tert-butyl) hydrogen (S)-pyrrolidine-1,2-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.211 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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